molecular formula C17H15N7O2S B10998334 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B10998334
M. Wt: 381.4 g/mol
InChI Key: MOBREFGOOSOSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of triazolopyridazines. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives under specific conditions.

    Methoxylation: Introduction of the methoxy group at the 6-position of the triazolopyridazine ring can be done using methanol and a suitable catalyst.

    Formation of the thiazole ring: This involves the reaction of a pyridine derivative with a thioamide under cyclization conditions.

    Amide bond formation: The final step involves coupling the triazolopyridazine and thiazole moieties through an amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymer matrices to enhance material properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Industry

    Agriculture: The compound can be used in the development of agrochemicals for pest control.

    Pharmaceutical Manufacturing: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signaling pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its methoxy group and the specific arrangement of the triazolopyridazine and thiazole rings differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.

Properties

Molecular Formula

C17H15N7O2S

Molecular Weight

381.4 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H15N7O2S/c1-26-16-8-6-14-22-21-13(24(14)23-16)5-7-15(25)20-17-19-12(10-27-17)11-4-2-3-9-18-11/h2-4,6,8-10H,5,7H2,1H3,(H,19,20,25)

InChI Key

MOBREFGOOSOSES-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.